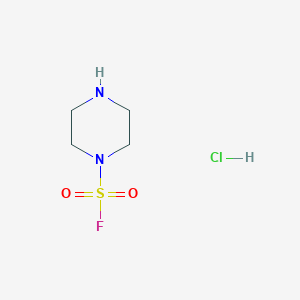

Piperazine-1-sulfonyl fluoride;hydrochloride

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

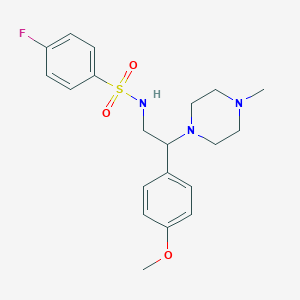

Piperazine-1-sulfonyl fluoride;hydrochloride is a compound that includes a piperazine moiety. Piperazine is an organic compound that consists of a six-membered ring containing two opposing nitrogen atoms .

Synthesis Analysis

Piperazine ranks as the third most common nitrogen heterocycle in drug discovery, and it is the key component of several blockbuster drugs . Major advances have been made in the C–H functionalization of the carbon atoms of the piperazine ring . A novel 1-benzhydryl piperazine derivative 1-benzhydryl-4- (2-nitro-benzenesulfonyl)-piperazine was synthesized by the nucleophilic substitution of 1-benzhydryl piperazine with 2-nitro-benzenesulfonyl chloride .Physical And Chemical Properties Analysis

Piperazine typically appears as a clear, colorless liquid, or white crystalline solid. It is hygroscopic, which means it readily absorbs water from the environment. It has a slightly bitter taste and a faint, amine-like odor .Scientific Research Applications

Rapid Synthesis for PET Studies

An efficient method for piperazine formation was developed and applied to the preparation of 1-(4-[18F]fluorophenyl)piperazine, a precursor in [18F]-labeling for positron emission tomography (PET) studies. This methodology demonstrates the utility of piperazine derivatives in the synthesis of selective ligands for serotoninergic receptors, indicating their importance in neurological research applications (Collins, Lasne, & Barré, 1992).

Dopamine Reuptake Inhibitor Synthesis

Piperazine derivatives have been synthesized for the preparation of no-carrier-added fluorine-18 labeled GBR 12909, a specific inhibitor of dopamine reuptake. This work highlights the role of piperazine compounds in developing neuroimaging agents for studying dopaminergic systems (Haka & Kilbourn, 1990).

Development of Adenosine A2B Receptor Antagonists

A series of 1-alkyl-8-(piperazine-1-sulfonyl)phenylxanthines were designed, synthesized, and characterized as adenosine A2B receptor antagonists. These compounds demonstrate significant potential in medicinal chemistry, particularly for conditions associated with the A2B adenosine receptor (Borrmann et al., 2009).

CO2 Capture Applications

Research on semi-aqueous piperazine solutions for CO2 capture highlights the environmental applications of piperazine compounds. This study suggests that piperazine, when used in combination with sulfolane or imidazole, can effectively absorb CO2, which is crucial for addressing climate change and reducing greenhouse gas emissions (Yuan & Rochelle, 2019).

Antibacterial Activity Against Superbugs

Piperazine sulfynol derivatives have been investigated for their antibacterial potency against MRSA (Methicillin-resistant Staphylococcus aureus), revealing the potential of piperazine derivatives in combating antibiotic-resistant bacteria. This research underlines the importance of piperazine compounds in developing new antibacterial agents (Prasad et al., 2022).

Mechanism of Action

Safety and Hazards

Piperazine-1-sulfonyl fluoride;hydrochloride is associated with certain safety hazards. It has been classified under GHS05, indicating that it is corrosive. The hazard statements include H314, which means it causes severe skin burns and eye damage. Precautionary measures include avoiding inhalation and contact with skin and eyes, and using personal protective equipment .

Future Directions

Sulfonyl fluorides have found widespread applications in organic synthesis, chemical biology, drug discovery, and materials science. Compared with current methods, direct fluorosulfonylation with fluorosulfonyl radicals has emerged as a concise and efficient approach for producing sulfonyl fluorides . Piperazine-based antimicrobial polymers have also been developed, showing significant antimicrobial activity against E. coli and S. aureus .

Properties

IUPAC Name |

piperazine-1-sulfonyl fluoride;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H9FN2O2S.ClH/c5-10(8,9)7-3-1-6-2-4-7;/h6H,1-4H2;1H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KGTAIEVEJBDLPU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1)S(=O)(=O)F.Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H10ClFN2O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

204.65 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-(((1-(Benzo[d][1,3]dioxol-5-yl)ethylidene)amino)oxy)acetic acid](/img/structure/B2743560.png)

![N-(2-cyano-3-methylbutan-2-yl)-2-[[5-[(2-fluorophenoxy)methyl]-4-hexyl-1,2,4-triazol-3-yl]sulfanyl]acetamide](/img/structure/B2743561.png)

![2-[1-(4-chlorophenyl)-1H-1,2,3-triazol-4-yl]ethan-1-ol](/img/structure/B2743563.png)

![5-((2-chlorobenzyl)thio)-1-ethyl-3-methyl-6-phenethyl-1H-pyrazolo[4,3-d]pyrimidin-7(6H)-one](/img/structure/B2743566.png)

![N-2,3-dihydro-1,4-benzodioxin-6-yl-2-{[3-(4-methylphenyl)-1,4-diazaspiro[4.5]deca-1,3-dien-2-yl]thio}acetamide](/img/structure/B2743570.png)

![N-(4-isopropylphenyl)-2-(6-methyl-5-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidin-3-yl)acetamide](/img/structure/B2743575.png)

![1-{4-[4-(Piperidine-1-sulfonyl)phenoxy]benzenesulfonyl}piperidine](/img/structure/B2743580.png)